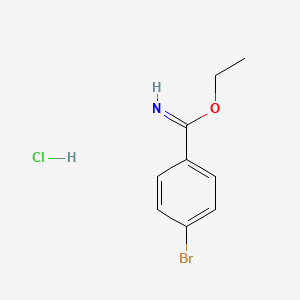

Ethyl 4-bromobenzimidate hydrochloride

Description

Contextual Significance of Imidate Esters in Organic Synthesis

Imidate esters, also known as imino ethers, are a class of organic compounds characterized by the R-C(=NR')OR'' functional group. They are recognized as versatile intermediates in organic synthesis, primarily due to their reactivity towards nucleophiles. The presence of both a C=N double bond and an ether-like linkage confers a unique electronic character upon the central carbon atom, making it susceptible to attack.

The hydrochloride salt form, as is the case with Ethyl 4-bromobenzimidate hydrochloride, enhances the electrophilicity of the imidate carbon, thereby increasing its reactivity. These salts, often referred to as Pinner salts, are typically crystalline solids that are more stable and easier to handle than the free base form. nrochemistry.comnih.gov

The primary utility of imidate esters in organic synthesis stems from their ability to be converted into a variety of other functional groups. For instance, they can be hydrolyzed to form esters, reacted with amines to yield amidines, or treated with an excess of alcohol to produce orthoesters. nrochemistry.comnih.gov This versatility makes them valuable building blocks in the construction of more complex molecules.

Evolution of Research on Halogenated Benzimidate Derivatives

The introduction of a halogen atom onto the benzene (B151609) ring of a benzimidate derivative, as seen in this compound, significantly influences the molecule's reactivity and potential applications. Halogens, being electronegative, can affect the electron density of the aromatic ring and the imidate functionality through inductive and resonance effects.

Research into halogenated organic compounds is a vast and continually evolving field. The presence of a halogen atom can modulate a molecule's biological activity, and in synthetic chemistry, it provides a handle for further functionalization through various cross-coupling reactions. eurekalert.orgrsc.org The development of new synthetic methods for the introduction of halogens and for their subsequent transformation has been a significant focus of chemical research. eurekalert.org

Scope and Academic Research Focus on this compound

Academic research on this compound is primarily centered on its synthesis and its use as a precursor for other organic molecules, particularly heterocyclic compounds. The principal method for its synthesis is the Pinner reaction, a classic acid-catalyzed reaction between a nitrile and an alcohol. nrochemistry.comnih.govorganic-chemistry.org

The Pinner reaction involves the treatment of a nitrile, in this case, 4-bromobenzonitrile (B114466), with an alcohol, such as anhydrous ethanol (B145695), in the presence of a strong acid like hydrogen chloride gas. nrochemistry.comorganic-chemistry.org The reaction proceeds through the formation of a nitrilium ion, which is then attacked by the alcohol. The resulting imidate is isolated as its hydrochloride salt.

Table 1: Key Reactants in the Pinner Synthesis of this compound

| Reactant | Role |

| 4-bromobenzonitrile | Nitrile source |

| Anhydrous Ethanol | Alcohol source |

| Hydrogen Chloride (gas) | Acid catalyst |

The academic focus on this compound is largely due to its potential as an intermediate. The presence of the reactive imidate group and the bromine-substituted phenyl ring allows for a range of subsequent chemical transformations. For example, the imidate can be used to form five- or six-membered heterocyclic rings containing nitrogen, which are prevalent scaffolds in medicinal chemistry. researchgate.netscbt.com

While the existence of this compound is documented, for instance by its CAS number 55368-83-7, detailed and specific research findings exclusively focused on this compound are limited in readily accessible academic literature. fujifilm.com Much of the available information is contextual, derived from the general reactivity of imidate esters and halogenated aromatic compounds.

Table 2: Physicochemical Properties of a Related Compound (Ethyl benzimidate hydrochloride)

| Property | Value |

| Molecular Formula | C₉H₁₂ClNO |

| Molecular Weight | 185.65 g/mol |

| Melting Point | ~125 °C (decomposition) |

| Solubility | Soluble in water |

Note: Data for the non-brominated analogue is provided for contextual reference due to the limited availability of specific data for this compound. chemsrc.comfishersci.ca

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 4-bromobenzenecarboximidate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO.ClH/c1-2-12-9(11)7-3-5-8(10)6-4-7;/h3-6,11H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJFEVFZCZJOOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC=C(C=C1)Br.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Precursor Chemistry of Ethyl 4 Bromobenzimidate Hydrochloride

Preparation from 4-Bromobenzonitrile (B114466) and Related Precursors

The synthesis of Ethyl 4-bromobenzimidate hydrochloride predominantly utilizes 4-bromobenzonitrile as the starting material. This aromatic nitrile serves as the electrophilic substrate for the addition of ethanol (B145695).

The most established method for synthesizing imidate hydrochlorides is the Pinner reaction, first reported by Adolf Pinner in 1877. This reaction involves the acid-catalyzed addition of an alcohol to a nitrile. wikipedia.org In the specific case of this compound, the reaction proceeds by treating 4-bromobenzonitrile with anhydrous ethanol in the presence of dry hydrogen chloride (HCl) gas. nrochemistry.com

The classical Pinner reaction protocol requires strictly anhydrous conditions, as the presence of water can lead to the hydrolysis of the product to form an ester. nih.govbeilstein-journals.org The reaction is typically carried out at low temperatures, often around 0°C, to prevent the thermodynamically unstable imidate salt from decomposing into an amide and an alkyl chloride. wikipedia.orgnrochemistry.com The product, this compound, often precipitates from the reaction mixture as a crystalline solid. nih.gov

Table 1: Typical Reactants and Conditions for the Pinner Reaction

| Reactant/Condition | Role/Parameter | Rationale |

| 4-Bromobenzonitrile | Nitrile Substrate | Provides the carbon-nitrogen triple bond for nucleophilic attack. |

| Anhydrous Ethanol | Alcohol Nucleophile | Acts as the nucleophile that adds across the nitrile group. |

| Hydrogen Chloride (gas) | Acid Catalyst | Protonates the nitrile, activating it for nucleophilic attack. nih.gov |

| Anhydrous Solvent | Reaction Medium | Prevents unwanted hydrolysis of the imidate salt. beilstein-journals.org |

| Low Temperature (e.g., 0°C) | Temperature | Enhances the stability of the imidate hydrochloride product. wikipedia.org |

Due to the harsh conditions and the difficulty of handling gaseous hydrogen chloride, several modified protocols have been developed. beilstein-journals.org One milder approach involves the in situ generation of HCl from reagents like trimethylsilyl (B98337) chloride (TMSCl) and ethanol. nih.gov

Lewis acids have also been employed to promote the Pinner reaction, offering an alternative to strong Brønsted acids. For instance, trimethylsilyl triflate has been shown to be effective in catalyzing the reaction between nitriles and alcohols. nih.gov Other Lewis acids, such as hafnium(IV) triflate, have been investigated, although their application may be more suited for direct ester synthesis rather than isolating the intermediate imidate salt. beilstein-journals.org Furthermore, transition-metal catalysts, like specific ruthenium complexes, have been applied in Pinner-type reactions, primarily for aliphatic nitriles. nih.gov While the Pinner reaction is traditionally acid-catalyzed, base-catalyzed methods for reacting nitriles with alcohols can also yield imidates, offering a complementary approach for nitriles that are unreactive under acidic conditions. wikipedia.orgacs.org

Mechanistic Aspects of Imidate Ester Formation

The formation of this compound via the Pinner reaction follows a well-defined mechanism:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the 4-bromobenzonitrile by the strong acid, hydrogen chloride. This step forms a highly electrophilic nitrilium ion. nih.gov

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of ethanol attacks the electrophilic carbon of the nitrilium ion. This results in the formation of a protonated imidate intermediate. nrochemistry.com

Proton Transfer and Salt Formation: A proton transfer event occurs, leading to the formation of the final product, the this compound salt. nih.gov This salt is often referred to as a "Pinner salt."

This mechanism underscores the critical role of the acid catalyst in activating the otherwise moderately reactive nitrile group.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The yield and purity of this compound are highly dependent on the reaction conditions. Key parameters for optimization include the choice of solvent, catalyst concentration, temperature, and reaction time.

Solvent: The choice of solvent is crucial. While excess ethanol can serve as both reactant and solvent, inert anhydrous solvents are often used. Studies on related reactions have shown that solvent choice significantly impacts yield, with polar aprotic solvents sometimes being employed. researchgate.net

Temperature: As previously noted, low temperatures are generally preferred to ensure the stability of the imidate hydrochloride product and prevent side reactions. wikipedia.org

Catalyst: The concentration of the acid catalyst must be sufficient to ensure complete protonation of the nitrile. In Lewis acid-catalyzed variants, the stoichiometry of the catalyst can be critical, with some systems requiring two equivalents for optimal results. nih.gov

Reaction Time: The reaction time must be sufficient for complete conversion. Monitoring the reaction, for example by observing the precipitation of the product, is essential to determine the optimal duration. Extending the reaction time unnecessarily may not improve the yield. researchgate.net

Table 2: Influence of Reaction Parameters on Imidate Synthesis (General Observations)

| Parameter | Condition | Expected Outcome | Reference |

| Temperature | Low (e.g., 0°C) | Increased product stability, higher yield of imidate salt. | wikipedia.org |

| Temperature | High (e.g., Reflux) | Potential decomposition to amide; increased yield in some direct ester syntheses. | researchgate.net |

| Water Content | Anhydrous | Favors imidate formation; prevents hydrolysis to ester. | beilstein-journals.org |

| Catalyst | Insufficient Acid | Incomplete reaction, low yield. | |

| Catalyst | Lewis Acid | Milder conditions, alternative to gaseous HCl. | nih.govbeilstein-journals.org |

Iii. Reactivity and Advanced Reaction Mechanisms of Ethyl 4 Bromobenzimidate Hydrochloride

Nucleophilic Reactivity of the Imidate Functionality

The imidate group in Ethyl 4-bromobenzimidate hydrochloride is analogous to an ester but with a nitrogen atom replacing one of the oxygen atoms. The carbon atom of the C=N double bond is highly electrophilic, particularly when the nitrogen is protonated as in the hydrochloride salt. This makes it susceptible to attack by various nucleophiles in reactions that typically proceed via a tetrahedral intermediate, similar to nucleophilic acyl substitution. nrochemistry.comorganic-chemistry.org

The reaction of imidate salts with nitrogen-based nucleophiles is a cornerstone of their chemistry, providing a direct route to amidines and related nitrogen-rich compounds. organic-chemistry.orgnih.gov This transformation, often considered a continuation of the Pinner reaction, involves the nucleophilic attack of an amine on the imidate carbon, followed by the elimination of an alcohol (ethanol in this case). libretexts.org

When this compound reacts with hydrazines , the initial nucleophilic attack by the terminal nitrogen of hydrazine (B178648) leads to a tetrahedral intermediate. Subsequent elimination of ethanol (B145695) yields an N-amidinohydrazone derivative. This reaction is a powerful method for constructing molecules containing the hydrazono-amidine moiety, which are precursors to various heterocyclic systems like triazoles and tetrazines. The reaction mechanism is analogous to the formation of hydrazones from carbonyl compounds, but with the imidate serving as the electrophile. researchgate.netnih.gov

The reaction with amidines , where an existing amidine acts as the nucleophile, is a key step in the synthesis of substituted 1,3,5-triazines. The nucleophilic nitrogen of the amidine attacks the electrophilic carbon of the ethyl 4-bromobenzimidate. Following the elimination of ethanol, a new C-N bond is formed, leading to a larger, more complex amidine structure which can then cyclize. This method is particularly useful for creating unsymmetrically substituted triazines. researchgate.net

Oxygen nucleophiles , such as water or alcohols, readily react with imidate salts. The hydrolysis of this compound with water is a classic example, proceeding through a tetrahedral intermediate to yield ethyl 4-bromobenzoate. chemistrysteps.comlibretexts.org The reaction is typically facile and represents the reverse of the Pinner reaction's initial steps. Under acidic conditions, the protonated imidate is highly susceptible to attack by water. In basic conditions, the neutral imidate reacts, though the mechanism can be more complex, potentially leading to a mixture of ester and amide products depending on the cleavage of the tetrahedral intermediate. libretexts.org Reaction with excess alcohol can lead to the formation of orthoesters. chemistrysteps.com

Sulfur nucleophiles , like thiols (mercaptans), are generally more potent nucleophiles than their oxygen counterparts. mdpi.com The reaction of this compound with a thiol, such as ethanethiol, is expected to proceed via nucleophilic attack of the sulfur atom on the imidate carbon. This attack forms a tetrahedral intermediate, which then collapses to eliminate ethanol, yielding an ethyl 4-bromobenzthioimidate. Thiolate anions are excellent nucleophiles and facilitate these reactions effectively. ontosight.ai This transformation is valuable for introducing sulfur into molecular frameworks.

| Nucleophile | Reagent Example | Product Type |

| Nitrogen | Hydrazine (H₂NNH₂) | N-Amidinohydrazone |

| Amidine (R-C(=NH)NH₂) | Substituted Amidine / Triazine precursor | |

| Oxygen | Water (H₂O) | Ester (Ethyl 4-bromobenzoate) |

| Alcohol (R-OH) | Orthoester (with excess alcohol) | |

| Sulfur | Thiol (R-SH) | Thioimidate Ester |

Role of the Aromatic Bromine Substituent in Cross-Coupling Chemistry

The bromine atom attached to the phenyl ring of this compound serves as a versatile handle for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions. Aryl bromides are ideal substrates for these reactions, offering a good balance of reactivity and stability compared to more reactive aryl iodides and less reactive aryl chlorides. nih.gov

Palladium catalysis is the most established and widely used method for cross-coupling reactions involving aryl halides. rsc.org

The Suzuki-Miyaura coupling reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide. kit.edu Reacting this compound with an arylboronic acid in the presence of a palladium catalyst and a base would yield a biphenyl (B1667301) derivative. This reaction is highly tolerant of various functional groups, making it a robust choice for late-stage diversification in synthesis. chemguide.co.ukrsc.org

The Sonogashira coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov This reaction provides a direct route to arylalkynes. The reaction of this compound with a terminal alkyne, catalyzed by palladium and typically a copper(I) co-catalyst, would produce a 4-alkynylbenzimidate derivative. thieme-connect.comacs.org Copper-free protocols have also been developed. acs.org

The Heck reaction forms a carbon-carbon bond between an aryl halide and an alkene in the presence of a palladium catalyst and a base. rsc.orgresearchgate.net This reaction results in the substitution of a vinylic hydrogen with the aryl group. Coupling this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield a stilbene (B7821643) or cinnamate (B1238496) derivative, respectively. The regioselectivity of the addition to the alkene is an important consideration in this reaction. nih.gov

Table of Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Pd Catalyst | Typical Ligand | Typical Base | Typical Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, Cs₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF |

| Sonogashira | R-C≡CH | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | PPh₃, Xantphos | Et₃N, piperidine, DIPA | THF, DMF, Toluene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, PdCl₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃, NaOAc | DMF, Acetonitrile (B52724), Dioxane |

While palladium catalysts are dominant, concerns about their cost and toxicity have driven the development of coupling reactions using more earth-abundant first-row transition metals.

Iron-catalyzed cross-coupling has emerged as a cost-effective and environmentally benign alternative. Simple iron salts can catalyze the coupling of aryl halides with organometallic reagents, such as Grignard reagents (organomagnesium compounds). nih.gov For instance, an iron-catalyzed Kumada-type coupling could be employed. More recently, iron-catalyzed Suzuki-Miyaura type reactions have also been developed, providing a greener alternative to palladium-based systems for coupling with organoboron reagents. thieme-connect.comresearchgate.netnih.gov

Nickel-catalyzed cross-coupling reactions are also highly effective for aryl bromides. Nickel catalysts can often perform transformations that are challenging for palladium and are particularly effective for creating C(sp²)-C(sp³) bonds. researchgate.net Nickel-based systems have been successfully applied to Suzuki-Miyaura, Sonogashira, and other coupling variants, sometimes offering different reactivity or selectivity profiles compared to their palladium counterparts.

Detailed Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is crucial for optimizing conditions and predicting outcomes. The reactions of this compound are governed by well-established mechanistic principles.

The nucleophilic reactivity of the imidate proceeds through a classic addition-elimination mechanism . nrochemistry.com

Nucleophilic Attack: The nucleophile (e.g., H₂O, RNH₂, RSH) attacks the electrophilic carbon of the protonated imidate.

Tetrahedral Intermediate Formation: The C=N double bond breaks, forming a transient tetrahedral intermediate.

Proton Transfer: Rapid proton transfers can occur to neutralize charges or protonate the leaving group.

Elimination: The intermediate collapses, reforming a double bond (C=O or C=N) and expelling the most stable leaving group (ethanol in this case). organic-chemistry.org

The palladium-catalyzed cross-coupling reactions operate via a catalytic cycle involving Pd(0) and Pd(II) oxidation states. rsc.org

Suzuki-Miyaura Reaction: The cycle involves (i) Oxidative Addition of the aryl bromide to a Pd(0) complex to form an Ar-Pd(II)-Br species, (ii) Transmetalation , where the organic group from the activated boronate replaces the bromide on the palladium center, and (iii) Reductive Elimination to form the C-C bond of the biaryl product and regenerate the Pd(0) catalyst. kit.eduresearchgate.net

Sonogashira Coupling: The mechanism consists of two interconnected cycles. In the palladium cycle, oxidative addition of the aryl bromide is followed by transmetalation. In the copper cycle, the copper(I) salt reacts with the alkyne and base to form a copper acetylide. This copper acetylide then undergoes transmetalation with the Ar-Pd(II)-Br complex. The cycle concludes with reductive elimination to yield the arylalkyne. nih.govnih.gov

Heck Reaction: The cycle begins with (i) Oxidative Addition of the aryl bromide to Pd(0). This is followed by (ii) Migratory Insertion (or carbopalladation), where the alkene coordinates to the palladium and then inserts into the Ar-Pd bond. Finally, (iii) β-Hydride Elimination occurs, forming the C=C bond of the product and a hydrido-palladium complex, which then undergoes reductive elimination with the base to regenerate the Pd(0) catalyst. chemistrysteps.comresearchgate.net

Elucidation of Rate-Determining Steps and Intermediates

The formation of this compound via the Pinner reaction of 4-bromobenzonitrile (B114466) with ethanol in the presence of hydrogen chloride proceeds through a multi-step mechanism. nrochemistry.com While specific kinetic studies on this particular compound are not extensively documented in publicly available literature, the general mechanism of the Pinner reaction allows for a detailed elucidation of the probable intermediates and the factors influencing the rate-determining step. d-nb.info

The reaction is initiated by the protonation of the nitrogen atom of the 4-bromobenzonitrile by the strong acid, hydrogen chloride. This initial step is a rapid acid-base reaction that results in the formation of a highly electrophilic nitrilium ion. The positive charge on the nitrogen atom significantly activates the carbon of the nitrile group towards nucleophilic attack.

The second step involves the nucleophilic attack of the ethanol molecule on the activated nitrile carbon. This attack leads to the formation of a tetrahedral intermediate. This intermediate is a crucial species in the reaction pathway, embodying the transition from the sp-hybridized nitrile carbon to the sp2-hybridized carbon of the final product.

Finally, a proton transfer from the oxygen of the former alcohol to the nitrogen atom, followed by the association of the chloride ion, yields the stable this compound salt, often referred to as a Pinner salt. wikipedia.org

The rate-determining step of the Pinner reaction can vary depending on the specific reactants and reaction conditions. However, for aromatic nitriles, the nucleophilic attack of the alcohol on the protonated nitrile is often considered the slow step. The stability of the nitrilium ion and the nucleophilicity of the alcohol are key factors influencing the rate of this step. The electron-withdrawing nature of the bromine atom in the para position of the benzonitrile (B105546) ring is expected to influence the electrophilicity of the nitrilium ion.

Plausible Intermediates in the Formation of this compound:

| Intermediate | Structure | Description |

| Nitrilium Ion | 4-Br-C₆H₄-C≡N⁺-H | A highly reactive electrophilic species formed by the protonation of 4-bromobenzonitrile. |

| Tetrahedral Intermediate | 4-Br-C₆H₄-C(OH-CH₂CH₃)(NH₂) | Formed upon the nucleophilic attack of ethanol on the nitrilium ion. It is an unstable, transient species. |

Kinetic and Thermodynamic Considerations in Reaction Pathways

The kinetics of the Pinner reaction are influenced by several factors, including the concentration of the acid catalyst, the nature of the alcohol, and the electronic properties of the nitrile. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the imidate product. nrochemistry.com

Thermodynamically, the formation of the imidate hydrochloride is an exothermic process, driven by the formation of the stable salt. The imidium chloride salt is, however, thermodynamically unstable at higher temperatures and can undergo elimination to form an amide and an alkyl chloride. wikipedia.org This necessitates conducting the Pinner reaction at low temperatures to ensure the stability of the product. wikipedia.org

Table of Influencing Factors on Reaction Rate:

| Factor | Effect on Rate | Rationale |

| Acid Concentration | Increases | Higher concentration of HCl leads to a greater concentration of the reactive nitrilium ion. |

| Temperature | Increases | Provides the necessary activation energy for the reaction, but can also lead to product decomposition if too high. |

| 4-Bromo Substituent | Likely Increases | The net electron-withdrawing effect of bromine enhances the electrophilicity of the nitrile carbon. lumenlearning.com |

| Steric Hindrance | Decreases | Bulky groups on the alcohol or nitrile can hinder the nucleophilic attack. |

Acid-Base Properties and Their Influence on Reactivity

The acid-base properties of this compound are central to its reactivity and stability. As the hydrochloride salt of an imidate, it is a moderately acidic compound. The protonated imine nitrogen is the acidic center, and its pKa is estimated to be in the range of weakly acidic to neutral, making it a stronger acid than the corresponding ammonium (B1175870) ions (pKa ≈ 9-11) but a weaker acid than carboxylic acids (pKa ≈ 4-5). ochemtutor.comindiana.edu The exact pKa value would be influenced by the electronic effects of the 4-bromophenyl group.

The acidity of the protonated imidate is a key factor in its subsequent reactions. In the presence of a base, the proton can be removed to generate the neutral ethyl 4-bromobenzimidate. This free imidate is a much stronger nucleophile than its protonated counterpart and can participate in a variety of reactions.

Conversely, under strongly acidic aqueous conditions, the imidate can undergo hydrolysis. The protonated form is susceptible to attack by water, leading to the formation of an ester (ethyl 4-bromobenzoate) and ammonium chloride. This reactivity underscores the importance of maintaining anhydrous conditions during its synthesis and storage. nih.gov

The basicity of the neutral imidate form is also a significant aspect of its chemistry. The lone pair of electrons on the nitrogen atom can act as a nucleophile, allowing the imidate to react with electrophiles. The equilibrium between the protonated (acidic) and deprotonated (basic/nucleophilic) forms can be manipulated by adjusting the pH of the reaction medium, providing a versatile handle for controlling its reactivity.

Summary of Acid-Base Influences on Reactivity:

| Condition | Dominant Species | Consequent Reactivity |

| Strongly Acidic (Low pH) | Protonated Imidate (acidic) | Susceptible to hydrolysis to form an ester and ammonium salt. nih.gov |

| Neutral to Weakly Acidic | Equilibrium between protonated and neutral forms | Can act as a proton donor or a nucleophile depending on the reaction partner. |

| Basic (High pH) | Neutral Imidate (nucleophilic) | Readily reacts with electrophiles at the nitrogen atom. |

Iv. Applications in Complex Molecule Synthesis and Organic Transformations

Building Block for Heterocyclic Scaffolds

The structure of ethyl 4-bromobenzimidate hydrochloride, featuring a reactive imidate group and a synthetically versatile bromo-substituted aromatic ring, makes it a suitable precursor for various heterocyclic compounds.

Imidates are recognized as valuable precursors for the synthesis of 1,2,4-triazole (B32235) derivatives. frontiersin.org The general synthetic strategy involves the reaction of an imidate with hydrazine (B178648) or its derivatives. The reaction proceeds through the formation of an amidrazone intermediate, which then undergoes cyclization to form the stable 1,2,4-triazole ring. While this is a known transformation for the imidate class of compounds, specific examples detailing the use of this compound for this purpose are not extensively documented in widely available literature. The presence of the 4-bromo substituent on the phenyl ring, however, offers a handle for further functionalization of the resulting triazole product through cross-coupling reactions, potentially leading to a library of diverse compounds.

The synthesis of quinazolinones, a core structure in many biologically active compounds, often involves the cyclization of precursors containing a benzamide (B126) or related functionality. While the direct use of this compound for quinazolinone synthesis is not prominently reported, imidates can theoretically react with anthranilic acid derivatives. Such a reaction would involve the initial formation of an N-acyl intermediate, followed by intramolecular cyclization and dehydration to yield the quinazolinone scaffold. The viability and efficiency of this route would depend on reaction conditions and the specific substrates employed. Standard methods for quinazolinone synthesis more commonly utilize starting materials like 2-aminobenzamides or isatoic anhydrides. organic-chemistry.orgfrontiersin.org

The utility of ethyl benzimidate hydrochloride, the non-brominated analog, has been demonstrated in the synthesis of sulfur- and nitrogen-containing heterocycles. It serves as a key intermediate in the production of various heterocyclic compounds, including thiadiazines, oxadiazines, and oxazolines. Its reaction with nucleophiles like amines and thiols is a common route to these scaffolds.

Specifically, ethyl benzimidate hydrochloride reacts with (R)-ethyl cysteine hydrochloride to produce (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate. Another documented application is its reaction with D-penicillamine methyl ester hydrochloride, which yields methyl-5,5-dimethyl-2-phenyl-2-thiazoline-4-carboxylate. These examples highlight the role of the imidate functional group in forming the thiazoline (B8809763) ring system, a prevalent motif in medicinal chemistry. These transformations suggest that this compound could similarly be employed to synthesize thiazole (B1198619) and thiazoline derivatives bearing a 4-bromophenyl substituent.

Table 1: Synthesis of Thiazoline Derivatives using Ethyl benzimidate hydrochloride

| Reactant 1 | Reactant 2 | Product | Reference |

|---|---|---|---|

| Ethyl benzimidate hydrochloride | (R)-ethyl cysteine hydrochloride | (4R)-ethyl 2-phenyl-4,5-dihydrothiazole-4-carboxylate |

Role as a Synthetic Intermediate in Multi-Step Syntheses

This compound primarily functions as a synthetic intermediate, enabling the introduction of a benzimidoyl group into a molecule. This functionality can then be carried through several synthetic steps before being transformed or incorporated into a final, more complex target molecule. The presence of the bromine atom is particularly significant, as it allows for subsequent modifications via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). This dual reactivity—the imidate for initial construction and the bromide for later-stage diversification—makes it a potentially useful tool in combinatorial chemistry and the synthesis of compound libraries for drug discovery.

Development of Novel Synthetic Methodologies Utilizing this compound

The development of new synthetic methods often relies on exploring the reactivity of functional groups like imidates. While specific novel methodologies centered exclusively on this compound are not widely reported, its inherent reactivity suggests potential for future applications. Research could explore its use in cascade reactions, multicomponent reactions, or as a precursor for generating other reactive intermediates. The electrophilic nature of the imidate carbon allows for nucleophilic attack, which could be exploited in the design of new cyclization strategies to access novel heterocyclic frameworks. The development of such methodologies would further expand the synthetic chemist's toolkit for constructing complex organic molecules.

V. Advanced Spectroscopic and Analytical Characterization for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While specific, detailed experimental spectra for Ethyl 4-bromobenzimidate hydrochloride are not widely available in the cited literature, the expected NMR signatures can be predicted based on its molecular structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 4-bromophenyl ring would likely appear as two doublets in the downfield region (typically δ 7.5-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The ethoxy group would exhibit a quartet for the methylene (B1212753) protons (-O-CH₂-) and a triplet for the methyl protons (-CH₃), with the methylene protons being further downfield due to the deshielding effect of the adjacent oxygen atom. The N-H protons of the hydrochloride salt are expected to be broad and their chemical shift can be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on each unique carbon atom. One would expect to see signals for the two distinct aromatic carbons of the brominated ring, the imidate carbon (C=N), the two carbons of the ethyl group, and the quaternary aromatic carbon attached to the bromine. The carbon atom of the C=N group would be significantly downfield.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound. Note that these are estimated values and actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Splitting Pattern (¹H NMR) |

|---|---|---|---|

| Aromatic CH | 7.5 - 8.0 | 128 - 135 | Doublet |

| Aromatic C-Br | - | 125 - 130 | - |

| Imidate C=N | - | 160 - 170 | - |

| -O-CH₂- | 4.0 - 4.5 | 60 - 70 | Quartet |

| -CH₃ | 1.2 - 1.5 | 10 - 20 | Triplet |

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguous assignment of the proton and carbon signals. A COSY spectrum would show correlations between the coupled protons of the ethyl group and within the aromatic ring system. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom. HMBC (Heteronuclear Multiple Bond Correlation) could further elucidate the connectivity by showing correlations between protons and carbons over two or three bonds.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For the free base form of Ethyl 4-bromobenzimidate, the expected monoisotopic mass can be calculated. Experimental data from electrospray ionization (ESI) mass spectrometry is available in the literature. google.com

The presence of bromine is readily identified by a characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). google.com

The following table summarizes the mass spectrometry data for the molecular ion of Ethyl 4-bromobenzimidate.

| Ion | m/z (Observed) | Description |

|---|---|---|

| [M]⁺ | 228.1 | Molecular ion with ⁷⁹Br |

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would provide further structural information. Expected fragmentation pathways could include the loss of the ethoxy group, the ethyl group, or cleavage of the imidate functionality.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. While specific experimental spectra for this compound are not readily found, the expected absorption bands can be predicted.

Key expected vibrational frequencies include:

C=N stretch: A characteristic absorption band for the imidate C=N double bond is expected in the region of 1640-1690 cm⁻¹.

C-O stretch: The C-O single bond of the ethoxy group would likely show a strong absorption band around 1200-1300 cm⁻¹.

Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region would correspond to the carbon-carbon stretching vibrations within the benzene ring.

C-H stretch: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group would appear in the 2850-3000 cm⁻¹ range.

C-Br stretch: A band in the lower frequency region, typically 500-600 cm⁻¹, would be indicative of the carbon-bromine bond.

N-H stretch: As a hydrochloride salt, a broad absorption band corresponding to the N-H stretching of the ammonium (B1175870) salt would be expected in the range of 2400-3200 cm⁻¹.

X-ray Crystallography for Solid-State Structure Determination (if available for the compound or its derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydrochloride moiety. A search of the current literature did not yield any publically available crystal structure data for this compound or its immediate derivatives. If such data were available, it would offer unambiguous confirmation of the molecular structure and provide insights into its solid-state packing and conformation.

Chromatographic Methods (HPLC, GC) for Purity Assessment and Reaction Monitoring in Research

Chromatographic methods are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is used as a starting material.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of non-volatile and thermally sensitive compounds. For this compound, a reversed-phase HPLC method would likely be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the protonated compound) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would commonly be performed using a UV detector, taking advantage of the chromophore of the bromophenyl group.

Gas Chromatography (GC): Gas chromatography is suitable for volatile and thermally stable compounds. As this compound is a salt, it is non-volatile. Therefore, direct analysis by GC would be challenging. However, after neutralization to the free base, GC analysis might be possible if the free base is sufficiently volatile and does not decompose at the temperatures required for analysis. A capillary column with a non-polar or medium-polarity stationary phase would likely be used, coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS).

While these methods are generally applicable, specific, validated HPLC or GC methods for the routine analysis of this compound are not described in the reviewed scientific literature. Method development and validation would be required for quantitative applications.

Vi. Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For Ethyl 4-bromobenzimidate hydrochloride, a DFT study would typically involve geometry optimization, where the lowest energy (most stable) three-dimensional arrangement of the atoms is determined. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

The results of such a calculation would be presented in a table comparing key geometric parameters.

Table 1: Hypothetical Predicted Molecular Geometry Parameters from DFT (Note: This data is illustrative as no published studies are available.)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C-Br Bond Length | e.g., 1.90 Å |

| C=N Bond Length | e.g., 1.28 Å |

| C-O Bond Length | e.g., 1.35 Å |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to predict the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aaronchem.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). aaronchem.com

An FMO analysis for this compound would calculate the energies of these orbitals. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive.

Table 2: Hypothetical Frontier Molecular Orbital Energies (Note: This data is illustrative as no published studies are available.)

| Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | e.g., -6.5 eV | Indicates potential nucleophilic sites |

| LUMO | e.g., -1.2 eV | Indicates potential electrophilic sites |

Reaction Pathway Modeling and Transition State Computations

Computational methods can be used to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the mechanism. For a reaction involving this compound, researchers would model the transformation from reactants to products.

This involves identifying and calculating the structures and energies of all intermediates and, crucially, the transition states. A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Calculating the energy of the transition state allows for the prediction of reaction rates, which is invaluable for optimizing reaction conditions.

Molecular Dynamics Simulations to Investigate Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. scbt.com An MD simulation of this compound, typically in a solvent like water or ethanol (B145695), would reveal how the molecule interacts with its surroundings. This analysis provides insight into solvation effects, hydrogen bonding patterns (especially involving the hydrochloride counter-ion), and other non-covalent interactions that govern the compound's macroscopic properties like solubility and crystal packing.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Quantum chemistry software can predict various spectroscopic properties of a molecule. These theoretical spectra are invaluable for interpreting experimental data.

NMR Chemical Shifts: Calculations can predict the 1H and 13C NMR chemical shifts. By comparing the computed spectrum to the experimental one, chemists can confirm the molecular structure and assign specific peaks to individual atoms in the molecule.

IR Frequencies: Theoretical calculations can determine the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) spectrum. This allows for the assignment of specific vibrational modes (e.g., C=N stretch, C-Br stretch) to the observed absorption bands.

Table 3: Hypothetical Comparison of Experimental and Predicted Spectroscopic Data (Note: This data is illustrative as no published studies are available.)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| 1H NMR (para-H) | e.g., 7.6 ppm | e.g., 7.5 ppm |

| 13C NMR (C=N) | e.g., 165 ppm | e.g., 163 ppm |

While the specific data for this compound is not available, the methodologies described represent the standard and powerful approaches used in modern computational chemistry to investigate and understand the behavior of chemical compounds.

Vii. Future Research Directions and Challenges

Exploration of New Synthetic Applications and Reactivity Patterns

Ethyl 4-bromobenzimidate hydrochloride is a reactive intermediate whose full synthetic potential remains an active area of exploration. The core of its reactivity lies in the electrophilic nature of the imidate carbon atom, making it susceptible to attack by a variety of nucleophiles. While its reactions with simple amines to form amidines and its hydrolysis to the corresponding ester or carboxylic acid are known pathways, future research is expected to delve into more complex transformations.

A key area of investigation is the reaction of the imidate with bifunctional or polyfunctional nucleophiles. This could lead to the one-pot synthesis of complex heterocyclic systems, which are valuable scaffolds in medicinal chemistry and materials science. For instance, reaction with hydrazines, hydroxylamines, or diamines could provide direct routes to triazoles, oxadiazoles, and diazepines, respectively. The reactivity of the imidate can be tuned by modifying reaction conditions, such as solvent, temperature, and the nature of the acid or base catalyst, to favor specific outcomes.

Further research is also warranted in exploring its participation in cycloaddition reactions and as a precursor for generating N-acyliminium ions. These reactive intermediates could open up novel pathways for carbon-carbon and carbon-heteroatom bond formation. The interplay between the reactive imidate group and the bromo-substituent on the aromatic ring offers significant opportunities for developing novel tandem reactions, where the imidate is transformed first, followed by a cross-coupling reaction at the bromide site.

Table 1: Potential Synthetic Transformations

| Reactant Type | Potential Product Class | Research Focus |

|---|---|---|

| Hydrazines | Triazoles, Pyrazoles | Heterocycle Synthesis |

| Hydroxylamine | Oxadiazoles | Bioisostere Synthesis |

| Diamines | Diazepines, Imidazoles | Medicinal Chemistry Scaffolds |

Development of Sustainable and Green Chemistry Routes for its Synthesis and Utilization

The traditional synthesis of this compound, often via the Pinner reaction, involves the reaction of 4-bromobenzonitrile (B114466) with ethanol (B145695) in the presence of anhydrous hydrogen chloride. While effective, this method presents several challenges from a green chemistry perspective, including the use of a corrosive gaseous acid and potentially hazardous solvents. Future research is focused on developing more sustainable alternatives.

One promising avenue is the replacement of anhydrous HCl with solid acid catalysts or milder Brønsted acids that are easier to handle, less corrosive, and recyclable. Investigating the use of "green" solvents, such as bio-derived ethanol or ionic liquids, could significantly reduce the environmental impact of the synthesis. mdpi.com Furthermore, energy-efficient synthesis methods are being explored. Microwave-assisted synthesis, for example, has the potential to dramatically reduce reaction times and energy consumption compared to conventional refluxing conditions. mdpi.com

In terms of its utilization, developing catalytic reactions where the imidate is used as a transient intermediate in a one-pot, multi-component reaction would improve atom economy and reduce waste generation. Biocatalytic approaches, using enzymes to either synthesize the imidate or utilize it in subsequent transformations, represent a frontier in green chemistry applications for this compound class. mdpi.com

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound is well-suited for adaptation to continuous flow chemistry platforms. The Pinner reaction, which often requires careful control over the introduction of HCl gas and temperature management, can benefit significantly from the enhanced safety and control offered by flow reactors. researchgate.net

In a potential flow setup, streams of 4-bromobenzonitrile dissolved in an appropriate solvent and an ethanolic solution of HCl could be precisely mixed in a T-junction before entering a heated coiled reactor. scispace.com The small dimensions of the reactor channels ensure rapid heat transfer, allowing for excellent temperature control and preventing hotspots that can lead to side reactions. researchgate.net This enhanced control can lead to higher yields and purity of the product. Moreover, the enclosed nature of a flow system provides significant safety advantages when handling corrosive reagents like HCl.

Integrating this flow synthesis into automated platforms would enable high-throughput screening of reaction conditions (e.g., temperature, residence time, stoichiometry) to rapidly optimize the synthesis. Furthermore, the output from the flow reactor could be directly coupled with downstream processing modules for in-line purification, analysis, or subsequent reactions, creating a fully automated "synthesis-to-product" pipeline.

Table 2: Comparison of Batch vs. Flow Synthesis

| Parameter | Conventional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Handling of large volumes of HCl, potential for thermal runaway | Small reaction volumes, enclosed system, superior heat transfer |

| Control | Difficult to control temperature and mixing on a large scale | Precise control over stoichiometry, residence time, and temperature |

| Scalability | Scaling up can be non-trivial and require significant process redesign | Scaled by running the system for longer periods ("scaling-out") |

| Efficiency | Potentially lower yields and longer reaction times | Often higher yields, faster reactions, and easier optimization |

Challenges in Scalability and Industrial Research Applications

While a valuable laboratory reagent, the transition of this compound synthesis and use to an industrial scale presents several challenges. The primary concern is the management of hydrogen chloride. Using large quantities of anhydrous HCl gas requires specialized infrastructure to ensure safety and prevent corrosion of standard reactors. Generating HCl in situ or using alternative acid sources can add complexity and cost to the process.

Heat management during the exothermic formation of the imidate hydrochloride is another critical factor. In large batch reactors, inefficient heat dissipation can lead to temperature gradients, promoting the formation of byproducts and posing safety risks. The physical nature of the product, which is often a crystalline solid, can also present challenges for large-scale production, including issues with stirring, filtration, and drying.

Unexplored Derivatization Strategies and Functionalization Opportunities

The structure of this compound offers two primary sites for derivatization: the imidate functional group and the bromo-substituent on the aromatic ring. While the reactivity of the imidate is established, its reaction with a broader scope of complex nucleophiles is an area ripe for exploration. For instance, using organometallic reagents could provide a pathway to novel ketimines, which are themselves versatile synthetic intermediates.

The most significant unexplored potential lies in leveraging the bromine atom. The 4-bromo substituent is perfectly positioned for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Stille, and Buchwald-Hartwig aminations. This opens up the possibility of creating extensive libraries of compounds by coupling the this compound core with various boronic acids, alkenes, stannanes, or amines.

A particularly exciting strategy would be the development of sequential, one-pot derivatization methods. This could involve an initial nucleophilic addition to the imidate group, followed by a palladium-catalyzed cross-coupling reaction at the bromide position. Such a strategy would allow for the rapid and efficient construction of molecular complexity from a single, versatile starting material, providing access to novel chemical entities for screening in drug discovery and materials science. This dual functionalization capacity makes it a highly valuable building block for combinatorial chemistry.

Q & A

Basic Research Questions

Q. What are the critical safety precautions when handling ethyl 4-bromobenzimidate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats. Respiratory protection (e.g., N95 masks) is required in high-concentration environments .

- Exposure Control : Work in a fume hood, avoid skin/eye contact, and implement ergonomic practices to minimize spills. Decontaminate surfaces immediately using neutralizers like sodium bicarbonate for acidic residues .

- Emergency Protocols : For eye exposure, rinse with water for 15 minutes and seek medical attention. For ingestion, rinse the mouth but do not induce vomiting .

Q. What standard analytical techniques are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm structural integrity, with deuterated DMSO or CDCl₃ as solvents .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (≥95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : ESI-MS for molecular ion validation and fragmentation pattern analysis .

Q. How can researchers optimize the synthesis of this compound for high yield?

- Methodological Answer :

- Reagent Ratios : Use a 1.2:1 molar ratio of 4-bromobenzonitrile to ethanol in the presence of HCl gas to drive imidate formation .

- Temperature Control : Maintain reaction at 0–5°C during HCl addition to minimize side reactions .

- Purification : Recrystallize from ethanol/ether mixtures to remove unreacted starting materials .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks) for this compound?

- Methodological Answer :

- Deuterated Solvent Effects : Verify solvent interactions (e.g., DMSO-d₆ may cause peak broadening) and compare with literature data .

- Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., hydrolysis products like 4-bromobenzamide) .

- Dynamic NMR : Investigate rotational barriers or tautomerism if splitting patterns suggest conformational exchange .

Q. What experimental design strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- Factorial Design : Use a 2³ design (pH: 2, 7, 12; temperature: 25°C, 40°C, 60°C) to model degradation kinetics .

- Kinetic Analysis : Apply the Arrhenius equation to predict shelf life, with HPLC monitoring of degradation products (e.g., ethyl ester hydrolysis) .

- Buffer Selection : Use phosphate (pH 2–7) and carbonate (pH 8–12) buffers to avoid catalytic effects .

Q. How can mechanistic insights into the compound’s reactivity be gained for derivatization studies?

- Methodological Answer :

- Computational Modeling : DFT calculations (e.g., Gaussian 16) to map electrophilic/nucleophilic sites on the benzimidate ring .

- Isotopic Labeling : Use O-labeled ethanol to trace ester hydrolysis pathways via MS .

- Cross-Coupling Reactions : Test Buchwald-Hartwig amination or Suzuki-Miyaura coupling to functionalize the bromoaryl group .

Q. What regulatory considerations apply to international collaboration involving this compound?

- Methodological Answer :

- REACH Compliance : Ensure the compound is not listed under Annex XIV (Authorization List) or SVHC (Substances of Very High Concern) .

- Transport Regulations : Classify as UN 3261 (Corrosive Solid, Acidic, Organic) for air/sea freight, with proper SDS documentation .

- Waste Disposal : Neutralize with 10% NaOH before disposal via licensed hazardous waste contractors .

Data Analysis & Troubleshooting

Q. How should researchers address low yields in large-scale syntheses of this compound?

- Methodological Answer :

- Scale-Up Adjustments : Replace batch reactors with flow chemistry setups to improve heat/mass transfer .

- Byproduct Recycling : Recover unreacted 4-bromobenzonitrile via column chromatography .

- Process Analytical Technology (PAT) : Use in-line FTIR to monitor reaction progress and adjust reagent dosing dynamically .

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism .

- ANOVA with Post Hoc Tests : Compare IC₅₀ values across cell lines, correcting for multiple comparisons via Tukey’s test .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points from dose curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.